molecular formula C13H10Cl2O2S B8697057 1-(benzenesulfonylmethyl)-2,4-dichlorobenzene

1-(benzenesulfonylmethyl)-2,4-dichlorobenzene

Cat. No.: B8697057
M. Wt: 301.2 g/mol
InChI Key: YWZAZLCVWGYEDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(benzenesulfonylmethyl)-2,4-dichlorobenzene is an organic compound that belongs to the sulfone family Sulfones are characterized by the presence of a sulfonyl functional group attached to two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonylmethyl)-2,4-dichlorobenzene typically involves the reaction of 2,4-dichlorobenzyl chloride with phenyl sulfinic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the formation of the sulfone bond. The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. industrial processes often employ continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as chromatography, may also be employed to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(benzenesulfonylmethyl)-2,4-dichlorobenzene can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfone group can yield sulfides.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted aromatic compounds depending on the substituents introduced.

Scientific Research Applications

1-(benzenesulfonylmethyl)-2,4-dichlorobenzene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonylmethyl)-2,4-dichlorobenzene involves its interaction with specific molecular targets. The sulfone group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction may lead to the disruption of cellular processes, contributing to the compound’s antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation, but the compound’s ability to interfere with protein function is a key aspect of its mechanism.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzyl alcohol: Known for its antiseptic properties.

    Phenyl sulfone: A simpler sulfone compound with similar chemical reactivity.

    Dichlorobenzyl sulfone: Another sulfone derivative with potential antimicrobial activity.

Uniqueness

1-(benzenesulfonylmethyl)-2,4-dichlorobenzene is unique due to the presence of both dichlorobenzyl and phenyl groups, which may confer distinct chemical and biological properties. Its dual aromatic structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and potential therapeutic applications.

Properties

Molecular Formula

C13H10Cl2O2S

Molecular Weight

301.2 g/mol

IUPAC Name

1-(benzenesulfonylmethyl)-2,4-dichlorobenzene

InChI

InChI=1S/C13H10Cl2O2S/c14-11-7-6-10(13(15)8-11)9-18(16,17)12-4-2-1-3-5-12/h1-8H,9H2

InChI Key

YWZAZLCVWGYEDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

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